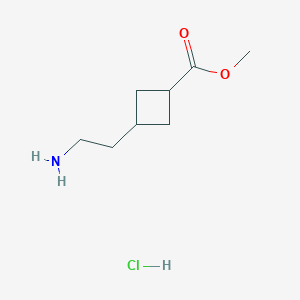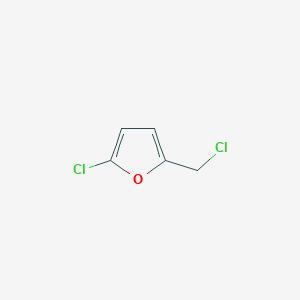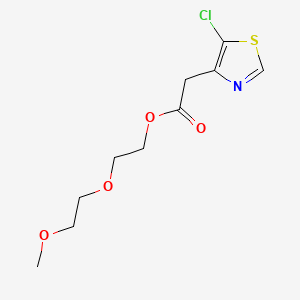
Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is a synthetic organic compound with a complex structure It belongs to the class of dihydropyridines, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves a multi-step process One common method starts with the condensation of ethyl acetoacetate with ammonium acetate to form 1,2-dihydropyridine-3-carboxylate This intermediate is then reacted with methyl iodide to introduce the methyl ester group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aminoethyl group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated dihydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Dihydropyridine derivatives are known for their calcium channel blocking activity, which is useful in developing treatments for cardiovascular diseases.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may serve as lead compounds in the development of new drugs for treating hypertension and other cardiovascular conditions.
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it versatile for different applications.
作用機序
The mechanism by which Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate exerts its effects is primarily through interaction with calcium channels. By blocking these channels, it can modulate calcium influx into cells, which is crucial in various physiological processes. This action is particularly relevant in the cardiovascular system, where calcium channel blockers are used to manage blood pressure and heart rate.
類似化合物との比較
Similar Compounds
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used for its vasodilatory effects in managing angina and hypertension.
Uniqueness
Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific structural features, which may confer different pharmacological properties compared to other dihydropyridines. Its aminoethyl group allows for additional interactions and modifications, potentially leading to novel therapeutic applications.
特性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
methyl 1-(2-aminoethyl)-2-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)7-3-2-5-11(6-4-10)8(7)12/h2-3,5H,4,6,10H2,1H3 |
InChIキー |
FVCNSGZBKFCTPT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CN(C1=O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


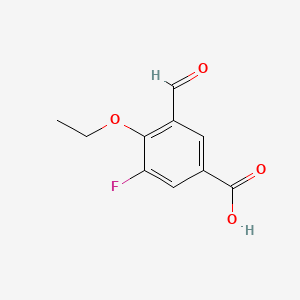
![5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B13543983.png)
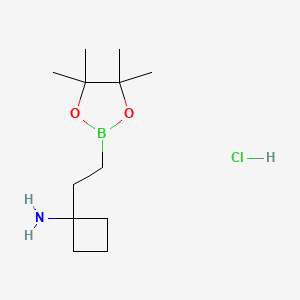
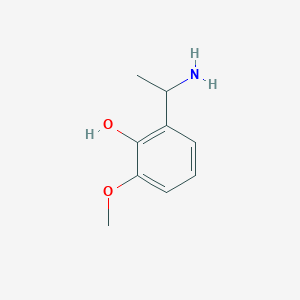
![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoicacid](/img/structure/B13543997.png)


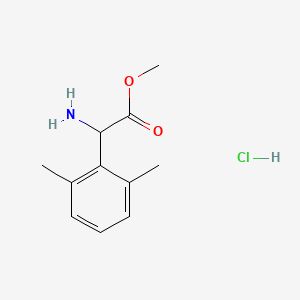
![N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B13544015.png)
![2-[2-Bromo-5-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13544016.png)
